Home > Products > Screening Compounds P45953 > Teniloxazine maleate
Teniloxazine maleate - 62473-80-7

Teniloxazine maleate

Catalog Number: EVT-1570910
CAS Number: 62473-80-7
Molecular Formula: C20H23NO6S
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Teniloxazine maleate, also known as sulfoxazine or sufoxazine, is a pharmaceutical compound primarily developed as an antidepressant. Initially investigated for its neuroprotective and nootropic properties, it has been classified as a selective norepinephrine reuptake inhibitor. The compound is marketed in Japan and has been studied for its efficacy in treating major depressive disorder and cerebrovascular insufficiency.

Source and Classification

Teniloxazine maleate falls under the category of psychoanaleptics, specifically selective norepinephrine reuptake inhibitors. Its chemical formula is C₁₆H₁₉NO₂S, with a molar mass of 289.39 g/mol. It acts by selectively inhibiting the reuptake of norepinephrine while exhibiting some selectivity over serotonin and dopamine transporters. Additionally, it antagonizes the 5-HT₂A receptor, contributing to its pharmacological profile .

Synthesis Analysis

The synthesis of Teniloxazine maleate can be achieved through various methods:

  1. Amide Formation: The reaction begins with the formation of an amide between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and chloroacetylchloride, yielding an intermediate compound.
  2. Morpholine Ring Closure: Sodium metal is used to facilitate the closure of the morpholine ring, resulting in a key intermediate.
  3. Lactam Reduction: Lithium aluminum hydride is employed to reduce the lactam, leading to another intermediate compound.
  4. Urethane Formation: Treatment with ethyl chloroformate produces a urethane derivative.
  5. Hydrolysis: Finally, hydrolysis of the carbamate in the presence of barium hydroxide completes the synthesis of Teniloxazine maleate .

Alternatively, Teniloxazine can also be synthesized through a base reaction involving 1-[2-(2-thienyl)phenoxy]-2,3-epoxypropane and 2-aminoethyl hydrogen sulfate .

Molecular Structure Analysis

The molecular structure of Teniloxazine maleate features a complex arrangement that includes a morpholine ring and various aromatic groups. The 3D structure can be visualized using molecular modeling software, highlighting its spatial configuration which is crucial for its interaction with biological targets.

Structural Data

  • Chemical Formula: C₁₆H₁₉NO₂S
  • Molar Mass: 289.39 g/mol
  • IUPAC Name: Not explicitly provided in the sources but relates to its functional groups.
Chemical Reactions Analysis

Teniloxazine maleate undergoes several chemical reactions that are significant for its pharmacological activity:

  1. Norepinephrine Reuptake Inhibition: The primary mechanism involves blocking norepinephrine transporters, increasing norepinephrine levels in synaptic clefts.
  2. Antagonism of 5-HT₂A Receptors: This action may contribute to its antidepressant effects by modulating serotonin pathways.
  3. Metabolic Stability: Studies indicate that Teniloxazine maleate exhibits stability in human liver microsomes, which is crucial for its pharmacokinetics .
Mechanism of Action

The mechanism of action of Teniloxazine maleate primarily revolves around its role as a norepinephrine reuptake inhibitor. By preventing the reabsorption of norepinephrine into presynaptic neurons, it enhances noradrenergic signaling in the brain. This increase in norepinephrine availability is believed to alleviate symptoms associated with depressive disorders.

Additionally, its antagonistic effect on the 5-HT₂A receptor may further enhance mood stabilization by balancing serotonin levels .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Demonstrates good stability under physiological conditions.
  • Reactivity: Reacts with various chemical agents during synthesis but maintains stability during therapeutic use.

Relevant analyses indicate that Teniloxazine maleate has favorable pharmacokinetic properties that support its use as an antidepressant .

Applications

Teniloxazine maleate has been primarily studied for its applications in treating major depressive disorder and cerebrovascular insufficiency. Its mechanism as a selective norepinephrine reuptake inhibitor positions it as a potential therapeutic agent for various mood disorders and related neurological conditions. Ongoing research continues to explore its efficacy and safety profile in clinical settings .

Introduction to Teniloxazine Maleate

Historical Development and Pharmacological Classification

Teniloxazine maleate (chemical name: 2-{[2-(thiophen-2-ylmethyl)phenoxy]methyl}morpholine maleate) was initially developed in the 1980s by Japanese pharmaceutical researchers under the code Y-8894. Early pharmacological investigations positioned it as a potential neuroprotective and nootropic agent for cerebrovascular insufficiency, with numerous preclinical studies demonstrating efficacy in experimental models of amnesia, cerebral energy metabolism disorders, and anoxia [1] [4]. By the late 1980s, research focus shifted toward its antidepressant properties following clinical observations of mood-elevating effects. The compound was subsequently marketed in Japan under brand names including Lucelan and Metatone for major depressive disorder, representing a significant departure from its original neurological indications [1] [2].

Pharmacologically, teniloxazine is classified as a selective norepinephrine reuptake inhibitor (NRI) with a unique polyvalent mechanism. Biochemical studies reveal potent inhibition of the norepinephrine transporter (NET) with significantly weaker effects on serotonin (SERT) and dopamine (DAT) transporters. Quantitative analyses demonstrate approximately 20-fold selectivity for NET over SERT, distinguishing it from non-selective tricyclic antidepressants [1] [6]. Additionally, teniloxazine functions as an antagonist at 5-HT2A receptors, potentially contributing to both its antidepressant efficacy and reduced anxiety-related side effects compared to pure reuptake inhibitors. This dual mechanism represented a pharmacological innovation during its development era, offering a differentiated profile from first-generation tricyclic antidepressants that typically exhibited strong anticholinergic and sedative effects [1] [10].

The molecular characteristics of teniloxazine maleate are detailed below:

Table 1: Fundamental Chemical and Pharmacological Profile of Teniloxazine Maleate

PropertyValueDescription/Implication
Chemical Formula (Free base)C₁₆H₁₉NO₂SMorpholine derivative with thiophene-containing arylalkyl chain
Molecular Weight (Free base)289.39 g/molTypical for CNS-penetrant molecules
Molecular Weight (Maleate salt)405.465 g/molEnhanced water solubility for oral formulation
StereochemistryRacemic mixtureSingle stereocenter with (±)-configuration; no stereoselective metabolism reported
Primary MechanismNorepinephrine reuptake inhibition (NET)Ki ≈ 155-630 nM; increases synaptic norepinephrine
Secondary Mechanism5-HT₂A receptor antagonismModulates serotonin signaling pathways
LipophilicityLogP ≈ 3.2 (calculated)Optimal for blood-brain barrier penetration

Structural and Functional Analogues in the Norepinephrine Reuptake Inhibitor (NRI) Class

Teniloxazine belongs to a structurally diverse category of norepinephrine-modulating agents characterized by distinct chemical scaffolds. The molecule features a morpholine ring linked via an ether bridge to an ortho-substituted phenyl group with a thiophen-2-ylmethyl extension. This configuration differs significantly from the tricyclic framework of desipramine (a secondary amine TCA) and the phenethylamine structure of atomoxetine (a contemporary NRI). Its closest structural analogue is viloxazine, which shares the aryloxymethylmorpholine core but incorporates an ethoxyphenoxy group instead of teniloxazine's thiophene-containing substituent [9] [10]. This structural variation may underlie teniloxazine's additional 5-HT₂A activity compared to viloxazine's relatively pure NRI profile.

Functionally, teniloxazine occupies a middle ground between highly selective NRIs and broad-spectrum monoamine modulators. Unlike reboxetine (a prototypical selective NRI), teniloxazine exhibits moderate affinity for non-NET targets, particularly 5-HT₂A receptors. This contrasts with dual reuptake inhibitors like duloxetine (SNRI) that simultaneously target serotonin and norepinephrine transporters with near-equal affinity. The following comparative analysis illustrates the spectrum of transporter selectivity among key NRI-class agents:

Table 2: Comparative Selectivity Profile of Teniloxazine and Reference NRI-Class Agents

CompoundNET Inhibition (Ki, nM)SERT Inhibition (Ki, nM)DAT Inhibition (Ki, nM)Key Secondary Targets
Teniloxazine155-630~17,300>100,0005-HT₂A antagonist
Atomoxetine5771,451Minimal off-target activity
Reboxetine1.1129>10,000α₁/α₂ adrenoceptor binding
Desipramine0.83-7.3617-163>1,000Muscarinic, H₁ histamine receptors
Viloxazine155-630~17,300>100,0005-HT₂B/2C modulation

Therapeutically, teniloxazine's unique pharmacology translated into clinical advantages over early-generation compounds. Unlike tricyclic antidepressants such as imipramine (which exhibits significant affinity for muscarinic, histaminic, and adrenergic receptors), teniloxazine demonstrated minimal anticholinergic, sedative, and cardiovascular effects in clinical trials at therapeutic doses (50mg). This improved tolerability profile represented an important development in depression therapeutics during the 1980s-1990s, particularly for elderly patients vulnerable to TCA side effects [1] [6] [8].

Regulatory Status and Global Approval Landscape

Teniloxazine maleate maintains limited regional approval, primarily within the Japanese pharmaceutical market where it has been commercially available since the 1980s. Its approval pathway reflects Japan's distinctive regulatory framework for antidepressants during that era, which prioritized compounds with novel mechanisms over "me-too" drugs. Despite promising early clinical data in Western populations—including pharmacokinetic studies in healthy volunteers and special populations—the compound never secured regulatory approval in North American or European markets [1] [4] [6]. This limited adoption trajectory contrasts sharply with structurally related compounds like viloxazine, which achieved broader international approval before being discontinued for commercial reasons.

The compound's development history reveals several unexplored therapeutic applications beyond depression. Patent applications have claimed utility in attention-deficit hyperactivity disorder (ADHD), capitalizing on its NRI mechanism shared with approved ADHD therapeutics like atomoxetine [1]. Preclinical investigations also explored potential in Alzheimer's disease, though these studies never advanced to confirmatory clinical trials. Despite these exploratory efforts, teniloxazine remains exclusively indicated for depressive disorders in its approved markets [2] [6]. The global regulatory landscape for teniloxazine maleate is summarized as follows:

Table 3: Global Regulatory Status of Teniloxazine Maleate

RegionApproval StatusBrand NamesTherapeutic IndicationsNotes
JapanApproved (1980s-present)Lucelan, MetatoneMajor depressive disorderPrimary market
United StatesNot approvedN/AN/AInvestigational IND status only
European UnionNot approvedN/AN/ALimited clinical trials conducted
Other RegionsNot approvedN/AN/AIsolated case reports of off-label use

Current intellectual property related to teniloxazine includes expired composition-of-matter patents and active use patents for novel applications like ADHD treatment. The compound's future development potential faces significant challenges, including limited commercial incentives for revitalizing older antidepressants in markets dominated by SSRIs and SNRIs. Nevertheless, its distinctive pharmacodynamic profile continues to attract research interest as a potential structural template for developing new NRIs with adjunctive serotonergic modulation [1] [10].

Properties

CAS Number

62473-80-7

Product Name

Teniloxazine maleate

IUPAC Name

(Z)-but-2-enedioic acid;2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C16H19NO2S.C4H4O4/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15;5-3(6)1-2-4(7)8/h1-6,9,14,17H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ONQAJVWRFPPADI-BTJKTKAUSA-N

SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3.C(=CC(=O)O)C(=O)O

Synonyms

sufoxazine
teniloxazine
Y 8894
Y-8894

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.